The synthesis of 4-Methoxy-n-methyl-n-phenylbenzamide typically involves several key steps:
In industrial applications, continuous flow reactors may be employed to enhance mixing and control reaction parameters, leading to improved yields and purity.
The molecular structure of 4-Methoxy-n-methyl-n-phenylbenzamide can be analyzed through various spectroscopic techniques:
The compound's structure can be visualized as follows:
4-Methoxy-n-methyl-n-phenylbenzamide can participate in various chemical reactions:
The mechanism of action for 4-Methoxy-n-methyl-n-phenylbenzamide involves its interaction with biological targets such as enzymes or receptors:
This dual functionality makes it a valuable candidate in drug discovery and development processes aimed at treating various diseases .
4-Methoxy-n-methyl-n-phenylbenzamide has several significant applications:
Its versatility makes it a crucial compound in both academic research and industrial applications .
4-Methoxy-N-methyl-N-phenylbenzamide (CAS: 33672-81-0) is a systematically named small molecule within the N-phenylbenzamide class. Its IUPAC name designates a benzamide core substituted with a methoxy group (–OCH₃) at the para-position (C4) of the benzene ring, while the nitrogen atom bears both a methyl group (–CH₃) and a phenyl ring. Alternative names include N-Methyl-p-anisamide and N-Methyl-4-methoxybenzanilide, reflecting its structural relationship to anisole (methoxybenzene) and aniline derivatives [5] [7]. Its molecular formula is C₁₅H₁₅NO₂ (MW: 241.28 g/mol), with a topological polar surface area of 29.5 Ų and moderate lipophilicity (XLogP3: 2.3) [5]. The tertiary amide linkage introduces conformational restriction due to partial C–N bond rotation hindrance, influencing receptor binding. N-phenylbenzamides are privileged scaffolds in medicinal chemistry, with variations in ring substitution patterns (e.g., halogen, amino, nitro) modulating bioactivity [4] [6].
Table 1: Chemical Identifiers of 4-Methoxy-N-methyl-N-phenylbenzamide
Property | Value |
---|---|
CAS Registry Number | 33672-81-0 |
IUPAC Name | 4-Methoxy-N-methyl-N-phenylbenzamide |
Molecular Formula | C₁₅H₁₅NO₂ |
Molecular Weight | 241.28 g/mol |
Alternative Names | N-Methyl-p-anisamide; MFCD00086646; ZINC29238 |
XLogP3 | 2.3 |
Topological Polar Surface Area | 29.5 Ų |
The synthesis of N-phenylbenzamides dates to early 20th-century efforts in anilide chemistry. 4-Methoxy-N-methyl-N-phenylbenzamide emerged as a structural analog of simpler benzanilides like 3-amino-4-methoxy-N-phenylbenzamide (CAS: 120-35-4), initially explored as chemical intermediates [3]. Its medicinal relevance grew with the recognition that N-alkylation (e.g., methyl substitution) enhances metabolic stability and membrane permeability compared to secondary amides. Early synthetic routes relied on stoichiometric coupling of 4-methoxybenzoyl chloride with N-methylaniline, often requiring hazardous reagents [4]. Advances in catalysis, such as palladium-mediated reductive aminocarbonylation of aryl halides with nitroarenes using Mo(CO)₆ as a CO source, enabled more efficient access to similar tertiary benzamides [2]. The compound’s versatility is highlighted by its role as a synthetic precursor for kinase inhibitor scaffolds, exemplified by derivatives like nilotinib. Modern synthetic strategies focus on atom-economical multicomponent reactions (MCRs), though 4-Methoxy-N-methyl-N-phenylbenzamide itself is typically synthesized via conventional amidation [6]. Its structural simplicity and ease of derivatization have made it a reference compound for studying conformational effects on amide bond orientation in drug-receptor interactions.
This compound exemplifies the pharmacophore versatility of N-phenylbenzamides in targeting diverse pathogens and cellular enzymes. Key areas of relevance include:
Antiviral Applications:Structurally analogous N-phenylbenzamides demonstrate potent activity against RNA viruses. For instance, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (a closely related derivative) inhibits enterovirus 71 (EV71) strains (IC₅₀ = 5.7–12 μM), a significant pathogen causing hand-foot-mouth disease, by disrupting viral capsid assembly or RNA replication [4]. Salicylamide derivatives (e.g., compounds 50 and 56) targeting hepatitis B virus (HBV) exhibit sub-micromolar IC₅₀ values (0.47–0.52 μM) by disrupting nucleocapsid formation or core protein expression [1]. The 4-methoxy-N-methyl group in the subject compound may enhance cell permeability for intracellular viral targets while reducing cytotoxicity (TC₅₀ > 620 μM in Vero cells for analogs) [4].
Table 2: Antiviral Activity of Structurally Related N-Phenylbenzamides
Compound | Virus | Activity (IC₅₀) | Mechanistic Insight |
---|---|---|---|
3-Amino-N-(4-bromophenyl)-4-methoxybenzamide | EV71 (SZ-98 strain) | 12 ± 1.1 μM | Capsid binding (inferred) |
Salicylamide derivative 56 | HBV | 0.47 μM | Disrupts capsid assembly |
Salicylamide derivative 50 | HBV | 0.52 μM | Impairs core protein expression |
Enzymatic Targeting:In oncology, N-phenylbenzamide derivatives inhibit kinase enzymes critical for cancer proliferation. Imidazole-fused analogs (e.g., compound 4e) inhibit ABL1 kinase (involved in chronic myeloid leukemia) with IC₅₀ values of 7.5–11.1 μM via ATP-competitive binding, as confirmed by molecular docking and dynamics simulations [6]. The 4-methoxy group in these analogs contributes to hydrophobic pocket occupancy in the kinase domain, while the N-methyl group minimizes metabolic deactivation. Computational studies predict that 4-Methoxy-N-methyl-N-phenylbenzamide itself may exhibit moderate kinase affinity due to its planar conformation enabling π-stacking with catalytic residues [6]. Future derivatization could explore halogenation (e.g., 4-bromo) or heterocyclic fusion (e.g., imidazole) to enhance potency against resistant kinase mutants.
Mechanistic Insights:
Table 3: Structure-Activity Relationships of Key N-Phenylbenzamide Derivatives
Structural Feature | Biological Impact | Target Example |
---|---|---|
N-Methyl group | ↑ Metabolic stability; ↓ H-bond donation | Kinases, Viral polymerases |
Para-methoxy (C4) | ↑ Lipophilicity; π-stacking with hydrophobic pockets | HBV core protein, ABL1 kinase |
Meta-amino (C3) | ↑ Hydrogen bonding; metal coordination | EV71 capsid |
Ortho-halogen | Steric hindrance; conformational restriction | HBV RNase H domain |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0